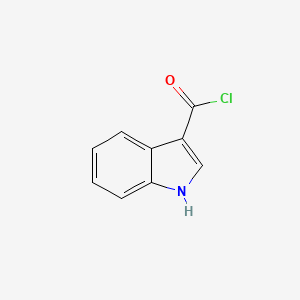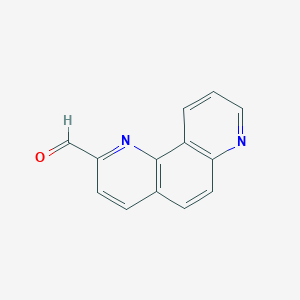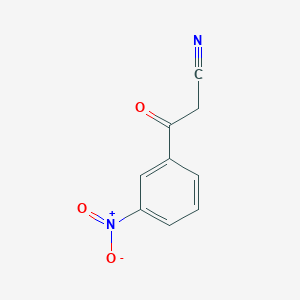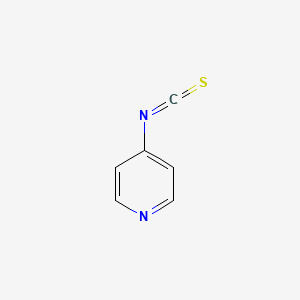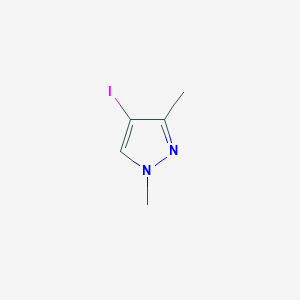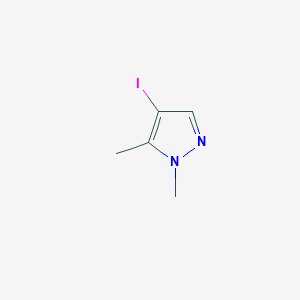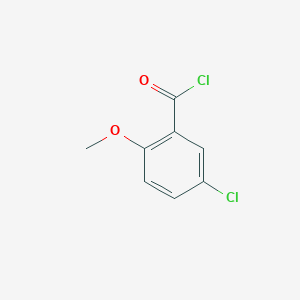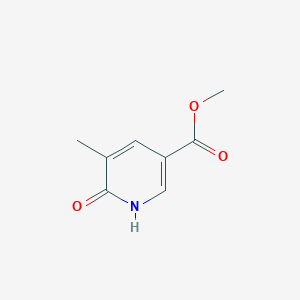
Ethyl 5-hydroxyhexanoate
Descripción general
Descripción
Ethyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known as Hexanoic acid, 5-hydroxy, ethyl ester .
Synthesis Analysis
Ethyl 5-hydroxyhexanoate can be synthesized via biochemical approaches . One method involves the two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxyhexanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-hydroxyhexanoate has a molecular weight of 160.2108 . It has a boiling point of 213.4±23.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a flash point of 78.3±15.4 °C .Aplicaciones Científicas De Investigación
Biochemical Synthesis Approaches
Ethyl 5-hydroxyhexanoate, a compound with potential applications in various fields, has been the focus of biochemical synthesis research. Nanduri et al. (2001) explored three biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate. The first approach involved the reduction of ethyl 5-oxo-hexanoate by Pichia methanolica, yielding ethyl (S)-5-hydroxyhexanoate with high enantiomeric excess and yield. The second and third approaches involved enzymatic reactions, offering alternative synthesis methods for related compounds (Nanduri et al., 2001).
Chiral Synthesis for Pharmaceuticals
Ethyl 5-hydroxyhexanoate also plays a role as a key intermediate in pharmaceutical synthesis. Guindon et al. (1985) described the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a vital chiral synthon for the β-hydroxy-δ-lactone portion of drugs like Mevinolin and Compactin. This synthesis highlights the compound's importance in the creation of significant pharmaceuticals (Guindon et al., 1985).
Application in Fragrance Synthesis
Ethyl 5-hydroxyhexanoate is also valuable in the fragrance industry. McCullagh and Hirakis (2017) presented the synthesis of ethyl 6-acetoxyhexanoate (Berryflor), a fragrance compound with a raspberry-like odor. This synthesis utilized ethyl 5-hydroxyhexanoate as a precursor, illustrating its application in creating complex aromatic compounds (McCullagh & Hirakis, 2017).
Bioreduction in Microorganisms
The bioreduction of ethyl 5-hydroxyhexanoate was studied by Ramos et al. (2011), who utilized several microorganism strains to reduce ethyl 3-oxohexanoate to its enantiomerically pure form. This research highlights the compound's potential in biotechnological applications, particularly in enantioselective processes (Ramos et al., 2011).
Metabolic Pathways
Research has also been conducted on the metabolism of compounds related to ethyl 5-hydroxyhexanoate. For example, Loftus et al. (1993) studied the metabolism and pharmacokinetics of a deuterium-labelled compound closely related to ethyl 5-hydroxyhexanoate, revealing insights into its biotransformation and excretion in humans (Loftus et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVKXFPYUHIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497910 | |
| Record name | Ethyl 5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxyhexanoate | |
CAS RN |
20266-62-0 | |
| Record name | Ethyl 5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



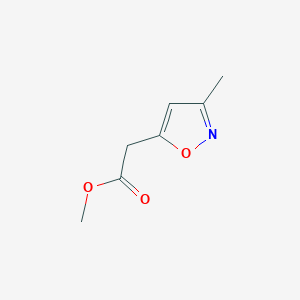
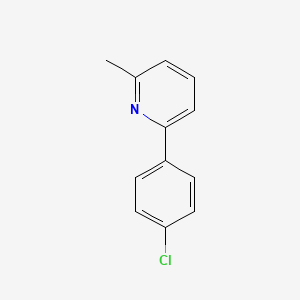
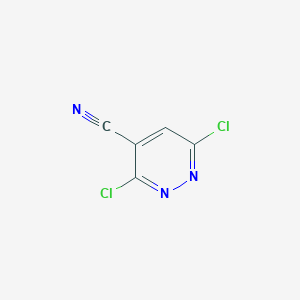

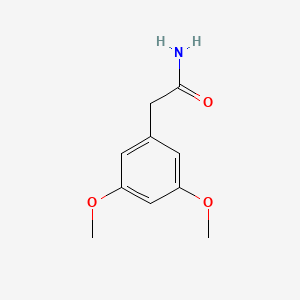
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)
